molecular formula C18H21N3O3 B2791086 1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide CAS No. 946341-82-8

1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide

Cat. No. B2791086
CAS RN: 946341-82-8
M. Wt: 327.384
InChI Key: DBAFCLJRCKFZPH-UHFFFAOYSA-N
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Description

1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide, also known as TTX-030, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound has been developed as a potential therapeutic agent for the treatment of various types of cancer.

Mechanism of Action

1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide is a selective inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, apoptosis, and DNA repair. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that promote cell survival and proliferation. This results in the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It inhibits the phosphorylation of CK2 substrates, such as AKT and ERK, leading to the inhibition of downstream signaling pathways. This compound also induces the expression of pro-apoptotic proteins, such as BAX and cleaved caspase-3, leading to the induction of apoptosis. In addition, this compound inhibits the migration and invasion of cancer cells, leading to the inhibition of metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide is its selectivity for CK2, which makes it a promising therapeutic agent for the treatment of cancer. However, one of the limitations of this compound is its poor solubility, which can affect its bioavailability and efficacy. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.

Future Directions

There are several future directions for the development of 1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide. One direction is to optimize the synthesis method to improve the solubility and bioavailability of the compound. Another direction is to test the safety and efficacy of this compound in clinical trials. In addition, this compound could be tested in combination with other anticancer agents to enhance its efficacy. Finally, the mechanism of action of this compound could be further elucidated to identify potential biomarkers for patient selection and to develop strategies for overcoming resistance.

Synthesis Methods

The synthesis of 1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide involves several steps, including the synthesis of the isoxazole ring, the piperidine ring, and the coupling of the two rings. The isoxazole ring is synthesized using a condensation reaction between p-tolunitrile and hydroxylamine hydrochloride. The piperidine ring is synthesized using a reductive amination reaction between piperidine and 4-chlorobenzaldehyde. The coupling of the two rings is achieved using a peptide coupling reaction between the isoxazole and piperidine rings. The final product is obtained after purification by column chromatography.

Scientific Research Applications

1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to enhance the activity of other anticancer agents, such as paclitaxel and cisplatin. In addition, this compound has demonstrated a favorable safety profile in preclinical studies.

properties

IUPAC Name

1-[2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-12-2-4-13(5-3-12)16-10-15(20-24-16)11-17(22)21-8-6-14(7-9-21)18(19)23/h2-5,10,14H,6-9,11H2,1H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAFCLJRCKFZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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